![molecular formula C23H18N4OS B2436878 6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-22-2](/img/structure/B2436878.png)
6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the chromene and triazolopyrimidine cores, followed by the introduction of the thiophen-2-yl and o-tolyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring fused with a triazolopyrimidine ring. The thiophen-2-yl and o-tolyl groups would be attached at the 6 and 7 positions of the fused ring system, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and pyrimidine rings are aromatic and would be expected to undergo electrophilic aromatic substitution reactions. The triazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would be expected to have moderate to high lipophilicity due to the presence of multiple aromatic rings. Its solubility in water would likely be low, although this could be improved by the introduction of suitable functional groups .Scientific Research Applications
Structural Elucidation and Antimicrobial Evaluation
Research has demonstrated the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones using 1,3-Di(thiophen-2-yl)prop-2-en-1-one. These compounds were evaluated for their antimicrobial activities, showing mild activities against certain microbes. The structural assignment was supported by various analytical techniques, including infrared, 1H NMR, Mass spectral data, and density functional calculations. These findings indicate the potential utility of such compounds in developing new antimicrobial agents (Gomha et al., 2018).
Tuberculostatic Activity
Another study focused on the synthesis of structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds were evaluated for tuberculostatic activity, analyzing the structure-activity relationships to identify promising antituberculous agents (Titova et al., 2019).
Synthesis of Derivatives
Further research includes the synthesis of novel 2-Methyl and 2-Cyanomethyl-12-Aryl-8,12-Dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives. These derivatives were characterized by single-crystal X-ray diffraction analysis, highlighting their potential in various scientific applications (Li et al., 2015).
X-ray Study and Synthesis
An X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine showcased the molecular structure, providing insights into the synthesis and structural analysis of such compounds (Amr et al., 2016).
Insecticidal Potential
The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis were investigated. This research shows the insecticidal potential of compounds related to the specified chemical structure, with some derivatives showing potent toxic effects (Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(2-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-14-7-2-3-8-15(14)21-19-20(26-23-24-13-25-27(21)23)16-9-4-5-10-17(16)28-22(19)18-11-6-12-29-18/h2-13,21-22H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINGDSTQHQADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine |
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